molecular formula C11H9N3O4 B8573731 1-(4-Nitrophenyl)-5-methylpyrazole-4-carboxylic acid

1-(4-Nitrophenyl)-5-methylpyrazole-4-carboxylic acid

Cat. No. B8573731
M. Wt: 247.21 g/mol
InChI Key: SEVVEGUMNVXGLA-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 4-nitrophenylhydrazine and ethyl 2-ethoxymethyleneacetoacetate, the title compound was obtained, melting point: 202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(O[CH:15]=[C:16]([C:22]([CH3:24])=O)[C:17]([O:19]CC)=[O:18])C>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[C:22]([CH3:24])=[C:16]([C:17]([OH:19])=[O:18])[CH:15]=[N:11]2)=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.